REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CO>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][C:11]2([CH2:12][C:11](=[O:14])[C:10]3[C:16](=[CH:17][CH:18]=[C:19]([NH:15][C:4](=[O:3])[CH3:5])[CH:9]=3)[O:14]2)[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]
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Name
|
|
Quantity
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9.96 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)=O
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Name
|
|
Quantity
|
4.17 mL
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Type
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reactant
|
Smiles
|
N1CCCC1
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Name
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product
|
Quantity
|
9.66 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 13 hours
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Duration
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13 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
|
cold MeOH was added to the residue
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Type
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FILTRATION
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Details
|
the insoluble solid was taken out through filtration
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Type
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CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |